molecular formula C20H24ClN5O2 B606494 Cathepsin inhibitor 1 CAS No. 225120-65-0

Cathepsin inhibitor 1

Katalognummer B606494
CAS-Nummer: 225120-65-0
Molekulargewicht: 401.89
InChI-Schlüssel: MZRVIHRERYCHBL-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cathepsin inhibitor 1 is a potent and selective inhibitor of Cathepsin, with pIC50s of 7.9, 6.7, 6.0, 5.5, and 5.2 for CatL, CatL2, CatS, CatK, and CatB, respectively . It plays a crucial role in various conditions that involve large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .


Chemical Reactions Analysis

The chemical reactions involving Cathepsin inhibitor 1 are not explicitly mentioned in the retrieved data .


Physical And Chemical Properties Analysis

Cathepsin Inhibitor 1 has a molecular formula of C20H24ClN5O2 and a molecular weight of 401.89 .

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

  • Application Summary: Cathepsin S (CatS) inhibitors are being explored in cancer immunotherapy. CatS is a secreted cysteine protease that cleaves certain extracellular matrix proteins, regulates antigen presentation in antigen-presenting cells (APC), and promotes M2-type macrophage and dendritic cell polarization . It is overexpressed in many solid cancers and appears to promote an immune-suppressive and tumor-promoting microenvironment .
  • Methods of Application: The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable. The targeting of these inhibitors to tumor-associated M2-type macrophages (TAM) is now more feasible using nanocarriers that are functionalized for a directed delivery .
  • Results or Outcomes: While most data suggest that CatS inhibition or knockdown promotes anti-cancer immunity, cell-specific inhibition, especially in myeloid cells, is important for therapeutic efficacy .

Autoimmune Tissue Injury

  • Application Summary: Cathepsin S (CatS) processing of the invariant chain-MHC-II complex inside antigen presenting cells is a central pathomechanism of autoimmune diseases . CatS is released by activated myeloid cells and was recently described to activate protease-activated-receptor-(PAR)-2 in extracellular compartments .
  • Methods of Application: Cathepsin S inhibitors were used to control systemic and peripheral pathomechanisms of autoimmune tissue injury .
  • Results or Outcomes: Cathepsin S blockade dose-dependently reversed aberrant systemic autoimmunity, e.g., plasma cytokines, activation of myeloid cells, and hypergammaglobulinemia. Especially IgG autoantibody production was suppressed .

Dry Eye Disease

  • Application Summary: In a mouse model of dry eye disease, inhibition of Cathepsin S with a peptide-based inhibitor significantly lowered CatS activity in tears and the lacrimal gland .
  • Methods of Application: A peptide-based inhibitor was used to inhibit CatS activity .
  • Results or Outcomes: The inhibition of CatS reduced lymphocytic infiltration in the lacrimal gland and improved tear secretion .

Viral Infections

  • Application Summary: Cathepsins play a key role in viral infections. They may promote the activation of the viral attachment glycoproteins and entry of the virus into target cells, antigen processing and presentation, enabling the virus to replicate in infected cells, up-regulation and processing of heparanase that facilitates the release of viral progeny and the spread of infection, and activation of cell death that may either favor viral clearance or assist viral propagation .
  • Methods of Application: Cathepsin inhibitors are used to control these processes during viral infections .
  • Results or Outcomes: The inhibition of cathepsins can potentially reduce the severity of viral infections .

Protease Inhibitors

  • Application Summary: Cathepsin L Inhibitor I is used as a protease inhibitor in various biochemical applications .
  • Methods of Application: The inhibitor is used in experiments to control the activity of Cathepsin L .
  • Results or Outcomes: The use of this inhibitor can help in understanding the role of Cathepsin L in various biological processes .

Cellular Signaling

  • Application Summary: Cathepsins are involved in cell signaling, extracellular matrix assembly/disassembly, and protein processing and trafficking through the plasma and nuclear membrane and between intracellular organelles .
  • Methods of Application: Cathepsin inhibitors are used to study these processes .
  • Results or Outcomes: The use of Cathepsin inhibitors can provide insights into the role of Cathepsins in cellular signaling .

Viral Infections

  • Application Summary: Cathepsins play a key role in viral infections. They may promote the activation of the viral attachment glycoproteins and entry of the virus into target cells, antigen processing and presentation, enabling the virus to replicate in infected cells, up-regulation and processing of heparanase that facilitates the release of viral progeny and the spread of infection, and activation of cell death that may either favor viral clearance or assist viral propagation .
  • Methods of Application: Cathepsin inhibitors are used to control these processes during viral infections .
  • Results or Outcomes: The inhibition of cathepsins can potentially reduce the severity of viral infections .

Protease Inhibitors

  • Application Summary: Cathepsin L Inhibitor I is used as a protease inhibitor in various biochemical applications .
  • Methods of Application: The inhibitor is used in experiments to control the activity of Cathepsin L .
  • Results or Outcomes: The use of this inhibitor can help in understanding the role of Cathepsin L in various biological processes .

Cellular Signaling

  • Application Summary: Cathepsins are involved in cell signaling, extracellular matrix assembly/disassembly, and protein processing and trafficking through the plasma and nuclear membrane and between intracellular organelles .
  • Methods of Application: Cathepsin inhibitors are used to study these processes .
  • Results or Outcomes: The use of Cathepsin inhibitors can provide insights into the role of Cathepsins in cellular signaling .

Safety And Hazards

Handling Cathepsin inhibitor 1 requires personal protective equipment and adequate ventilation. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Despite significant success on animal models, none of the CatS inhibitors has entered phase III clinical trials, possibly due to species-specific differences in CatS as well as differences in the human versus mouse immune response . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .

Eigenschaften

IUPAC Name

5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRVIHRERYCHBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cathepsin inhibitor 1

Citations

For This Compound
74
Citations
S Desmarais, WC Black, R Oballa, S Lamontagne… - bay80-6946inhibitor.com
Cathepsin K is a lysosomal cysteine protease that is a pharma-cological target for the treatment of osteoporosis. Previous studies showed that basic, lipophilic cathepsin K inhibitors are …
Number of citations: 0 bay80-6946inhibitor.com
Z Tber, M Wartenberg, JE Jacques, V Roy, F Lecaille… - mdm2-signaling.com
We report herein the synthesis and biological evaluation of a new series of 2, 4, 6-trisubstituted 1, 3, 5-triazines as reversible inhibitors of human cysteine cathepsins. The desired …
Number of citations: 0 mdm2-signaling.com
DM Zhu, FM Uckun - Leukemia & Lymphoma, 2000 - Taylor & Francis
We examined the effects of cathepsin inhibitor I (CATI-I). a selective inhibitor of cysteine cathepsins, on human leukemia and lymphoma cells. CATI-I induced apoptosis in all 12 cell …
Number of citations: 32 www.tandfonline.com
D Caglič, A Globisch, M Kindermann, NH Lim… - Bioorganic & medicinal …, 2011 - Elsevier
… Conversion of the selective cathepsin inhibitor 1 into an activity-based probe AW-091 (molecule 2) by the ‘Reverse Design’. The quenched fluorescent probe is designed for in vivo …
Number of citations: 50 www.sciencedirect.com
Q Dong, Q Li, L Duan, H Wang, Y Yan, H Yin… - Journal of Cancer …, 2022 - Springer
… manner, the effect of cathepsin inhibitor 1 on the apoptosis of U251 cells was examined using flow cytometry. We found that cathepsin inhibitor 1 treatment significantly increased the …
Number of citations: 6 link.springer.com
G Prasanna, T Yorio, A Dibas - Investigative Ophthalmology & …, 2004 - iovs.arvojournals.org
Abstract:: Purpose: Glaucoma patients suffer from the degeneration of optic nerve leading to blindness due to elevated IOP and/or vasospasms to the optic nerve head (ONH) circulation…
Number of citations: 0 iovs.arvojournals.org
J Coers, C Ranft, RC Skoda - Journal of Biological Chemistry, 2004 - ASBMB
… Cathepsin inhibitor-1 (CATI-1), an inhibitor of cathepsin-like cysteine proteases, counteracts the effect of Mpl-tr on Mpl protein expression, suggesting that Mpl-tr targets Mpl for …
Number of citations: 32 www.jbc.org
A Veilleux, WC Black, JY Gauthier, C Mellon… - Analytical …, 2011 - Elsevier
Using the cell-permeable, radioiodinated, irreversible inhibitor BIL-DMK, we probed active cysteine cathepsins in blood. Incubation of the probe in human whole blood followed by …
Number of citations: 17 www.sciencedirect.com
D Qian, L He, Q Zhang, W Li, D Tang, C Wu, F Yang… - Current …, 2022 - mdpi.com
Cancer, a common malignant disease, is one of the predominant causes of diseases that lead to death. Additionally, cancer is often detected in advanced stages and cannot be …
Number of citations: 10 www.mdpi.com
J Lan, H Luo, R Wu, J Wang, B Zhou… - … and Vascular Biology, 2020 - Am Heart Assoc
… -074Me, or the CatB/CatL inhibitor cathepsin inhibitor 1. F, Liquid Chip results showed the … A, CAS108005-94-3, CA-074Me, or cathepsin inhibitor 1 (n=3). I to K, Tube formation, cell …
Number of citations: 24 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.